Anti-cde

Mutagenicity PAH Carcinogenesis V79 Chinese hamster cells

Anti-CDE (chrysene-1,2-diol-3,4-epoxide-1; CAS 67252-82-8) is the racemic bay-region anti-diol epoxide metabolite of the widespread environmental pollutant chrysene, a polycyclic aromatic hydrocarbon (PAH) classified as a probable human carcinogen. With molecular formula C18H14O3 and molecular weight 278.3 g/mol, this compound serves as the ultimate carcinogenic form of chrysene, exerting its biological activity through covalent DNA adduct formation.

Molecular Formula C18H14O3
Molecular Weight 278.3 g/mol
CAS No. 67252-82-8
Cat. No. B1209693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnti-cde
CAS67252-82-8
Synonyms(+-)-1 beta,2 alpha-dihydroxy-3 beta,4 beta- epoxy-1,2,3,4-tetrahydrochrysene
anti-1,2-dihydroxy-3,4-oxy-1,2,3,4-tetrahydrochrysene
anti-CDE
chrysene,2-diol-3,4-epoxide-1
chrysene,2-diol-3,4-epoxide-1, (1alpha,2beta,2aalpha,3aalpha)-isomer
chrysene,2-diol-3,4-epoxide-1, (1alpha,2beta,2abeta,3abeta)-(+-)-isomer
chrysene,2-diol-3,4-epoxide-1, (1alpha,2beta,2abeta,3abeta)-isomer
chrysene,2-diol-3,4-epoxide-1, (1R-(1alpha,2beta,2aalpha,3aalpha))-isomer
chrysene,2-diol-3,4-epoxide-1, (1R-(1alpha,2beta,2abeta,3abeta))-isomer
chrysene,2-diol-3,4-epoxide-1, (1S-(1alpha,2beta,2aalpha,3aalpha))-isomer
chrysene,2-diol-3,4-epoxide-1, (1S-(1alpha,2beta,2abeta,3abeta))-isomer
chrysene-1,2-diol-3,4-epoxide-1
chrysene-1,2-diol-3,4-epoxide-2
Molecular FormulaC18H14O3
Molecular Weight278.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C5C(O5)C(C4O)O
InChIInChI=1S/C18H14O3/c19-15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)17-18(21-17)16(15)20/h1-8,15-20H
InChIKeyKPTYXJLOWLVCMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anti-CDE (CAS 67252-82-8): A Reference Standard for Chrysene Bay-Region Diol Epoxide Carcinogenesis Research


Anti-CDE (chrysene-1,2-diol-3,4-epoxide-1; CAS 67252-82-8) is the racemic bay-region anti-diol epoxide metabolite of the widespread environmental pollutant chrysene, a polycyclic aromatic hydrocarbon (PAH) classified as a probable human carcinogen. With molecular formula C18H14O3 and molecular weight 278.3 g/mol, this compound serves as the ultimate carcinogenic form of chrysene, exerting its biological activity through covalent DNA adduct formation [1][2]. As the reference standard for the anti-diastereomer series, it is essential for studies of PAH metabolic activation, DNA damage, and detoxification pathways.

Why Generic Substitution Fails: Stereochemical Specificity of Chrysene Diol Epoxide Isomers Determines Biological Activity


Bay-region diol epoxides of PAHs cannot be interchanged generically. The anti-diastereomer of chrysene-1,2-diol-3,4-epoxide differs fundamentally in mutagenic potency, DNA adduct conformation, and enzymatic detoxification rates from its syn-diastereomer, triol-epoxide derivatives, alkyl-substituted analogs, and even diol epoxides of other PAHs such as benzo[a]pyrene [1][2]. These differences arise from stereochemical effects on epoxide ring reactivity, adduct geometry, and substrate recognition by phase II detoxification enzymes. Using a different PAH diol epoxide or the syn isomer in place of anti-CDE introduces uncontrolled variables that invalidate cross-study comparisons and mechanistic interpretations. The quantitative evidence below establishes exactly where and by how much anti-CDE diverges from its closest structural and functional analogs.

Anti-CDE (CAS 67252-82-8) Quantitative Differentiation Evidence Against Closest Analogs


Mutagenic Potency in V79 Mammalian Cells: Anti-CDE Is ~10-Fold More Active Than Syn-CDE

In a direct head-to-head comparison in V79 Chinese hamster cells (6-thioguanine resistance assay), the anti-diol-epoxide of chrysene exhibited approximately 10-fold higher mutagenic activity than the syn-diol-epoxide when expressed as mutation frequency per nmol compound administered [1]. The anti-triol-epoxide was 1.7× more active than anti-diol-epoxide, while the syn-triol-epoxide and syn-diol-epoxide showed comparable lower activity.

Mutagenicity PAH Carcinogenesis V79 Chinese hamster cells

GST Detoxification Efficiency: Anti-CDE Is a 3.5-Fold Poorer Substrate Than Anti-BPDE for Rat Transferase 4-4

Rat liver glutathione S-transferase 4-4 catalyzed GSH conjugation of three bay-region anti-diol epoxides with markedly different catalytic efficiencies: (±)-anti-BPDE showed kcat/Km = 0.042 s⁻¹ μM⁻¹, while (±)-anti-CDE reached only 0.012 s⁻¹ μM⁻¹, making anti-CDE a 3.5-fold poorer substrate [1]. The apparent Vmax for anti-CDE was 1500 nmol/mg/min with Km = 105 μM, intermediate between anti-BPDE (560 nmol/mg/min, Km 11 μM) and anti-BADE (2100 nmol/mg/min, Km 125 μM).

Glutathione S-transferase Detoxification kinetics PAH diol epoxide

Human GSTP1-1 Polymorphism: 7-Fold Differential Catalytic Efficiency Toward Anti-CDE Between I104 and V104 Variants

The two naturally occurring human GSTP1-1 variants (differing by I104V polymorphism) showed a 7.0-fold difference in catalytic efficiency toward anti-CDE: hGSTP1-1(V104) achieved kcat/Km = 28 mM⁻¹ s⁻¹ versus 4 mM⁻¹ s⁻¹ for hGSTP1-1(I104), with Vmax 5.3-fold higher for the V104 variant [1]. Both variants preferentially conjugated (+)-anti-CDE, the far more carcinogenic enantiomer.

Pharmacogenetics GSTP1-1 polymorphism Human susceptibility

Tumorigenicity in Newborn Mice: Anti-CDE Is 15–30-Fold Less Potent Than 5-Methyl-Anti-CDE

Among racemic anti-1,2-diol-3,4-epoxides of chrysene, 5-methylchrysene, 5-ethylchrysene, and 5-propylchrysene, only anti-5-methylchrysene-1,2-diol-3,4-epoxide was highly tumorigenic in newborn mice, exhibiting 15–30 times greater potency in pulmonary tumor induction than anti-CDE and the other alkyl derivatives [1]. This dramatic potency shift despite minimal structural change establishes anti-CDE as the essential low-tumorigenicity baseline.

Tumorigenicity Structure-activity relationship Newborn mouse assay

Bacterial Mutagenicity: Anti-CDE Induces 6.7-Fold Fewer Revertants Than 5-Methyl-Anti-CDE in Salmonella TA100

In Salmonella typhimurium TA100, anti-1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene produced 7400 revertants/nmol, whereas the unsubstituted anti-CDE and its 5-ethyl derivative each generated only 1100 revertants/nmol—a 6.7-fold difference [1]. The 5-propyl derivative was inactive, confirming that steric constraints in the bay region critically modulate mutagenic potency.

Ames test Salmonella mutagenicity Bay-region diol epoxide

Anti-CDE (CAS 67252-82-8) Best-Fit Research and Industrial Application Scenarios


PAH Carcinogenesis Mechanism Studies: DNA Adduct Formation and Mutagenic Potency Quantification

Anti-CDE is the definitive reference standard for quantifying the genotoxic hazard of chrysene metabolic activation. Its ~10-fold higher mutagenic activity over syn-CDE in V79 cells [1] makes it the correct diastereomer for studying bay-region diol epoxide-mediated DNA damage mechanisms. The compound's well-characterized DNA adduct profile, analyzed by 32P-post-labelling, enables precise adduct identification and quantification in target tissues.

Glutathione S-Transferase Pharmacogenetic Studies: Human Population Polymorphism Screening

The validated 7.0-fold differential catalytic efficiency between GSTP1-1 I104 and V104 variants toward anti-CDE [2] positions this compound as a uniquely informative probe for pharmacogenetic studies. Research groups investigating inter-individual variability in PAH detoxification capacity should use anti-CDE as the substrate of choice, as the genotype-phenotype correlation is specifically established for this compound and not reproducible with BPDE or other PAH diol epoxides.

Structure-Activity Relationship (SAR) Studies of Chrysene Derivatives: Bay-Region Methylation Effects

Anti-CDE serves as the essential unsubstituted parent baseline for SAR studies of alkylated chrysene metabolites. The 15–30-fold tumorigenicity amplification by 5-methyl substitution [3] and the 6.7-fold mutagenicity increase in Salmonella TA100 [4] can only be meaningfully quantified when anti-CDE is included as the reference control. SAR studies lacking this baseline cannot distinguish intrinsic bay-region diol epoxide activity from steric enhancement effects.

Enzymatic Detoxification Kinetic Studies: Cross-PAH Substrate Specificity Profiling

For research groups profiling GST, UDP-glucuronosyltransferase, or epoxide hydrolase substrate specificity across multiple PAH diol epoxides, anti-CDE provides a critical intermediate-reactivity reference point. Its kcat/Km of 0.012 s⁻¹ μM⁻¹ for GST 4-4 lies between the more efficiently conjugated anti-BPDE (0.042 s⁻¹ μM⁻¹) and less efficient substrates [5], enabling construction of quantitative substrate selectivity rankings essential for understanding tissue-specific PAH detoxification.

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